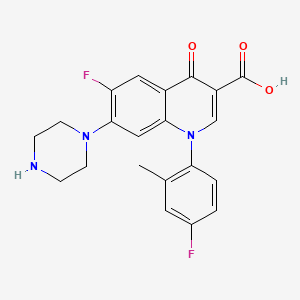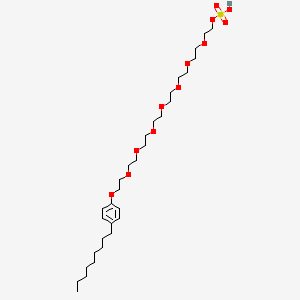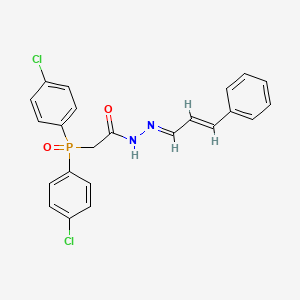
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of acetic acid, bis(4-chlorophenyl)phosphinyl, and (3-phenyl-2-propenylidene)hydrazide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide typically involves multi-step organic reactions. The starting materials often include bis(4-chlorophenyl)phosphine oxide and (3-phenyl-2-propenylidene)hydrazine. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the purity and yield of the product. The final product is then purified using methods like recrystallization or column chromatography.
化学反応の分析
Types of Reactions
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with various nucleophiles.
科学的研究の応用
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes.
類似化合物との比較
Similar Compounds
- Bis(4-chlorophenyl)acetic acid
- Bis(4-chlorophenyl)phosphine oxide
- (3-Phenyl-2-propenylidene)hydrazine
Uniqueness
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(3-phenyl-2-propenylidene)hydrazide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
135689-15-5 |
|---|---|
分子式 |
C23H19Cl2N2O2P |
分子量 |
457.3 g/mol |
IUPAC名 |
2-bis(4-chlorophenyl)phosphoryl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C23H19Cl2N2O2P/c24-19-8-12-21(13-9-19)30(29,22-14-10-20(25)11-15-22)17-23(28)27-26-16-4-7-18-5-2-1-3-6-18/h1-16H,17H2,(H,27,28)/b7-4+,26-16+ |
InChIキー |
JPQFGJNFAAOUSX-SFQXQNPXSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


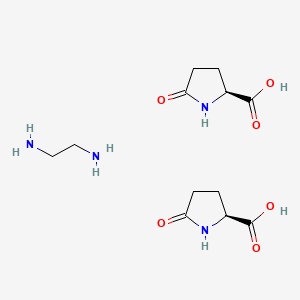
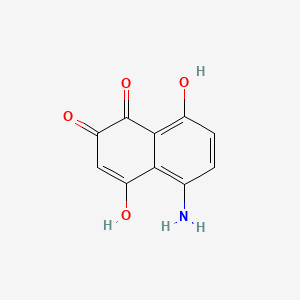

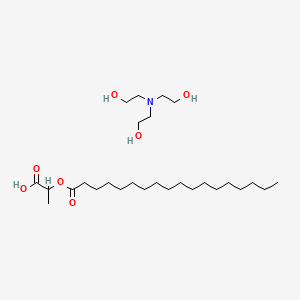
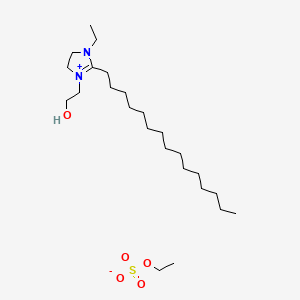

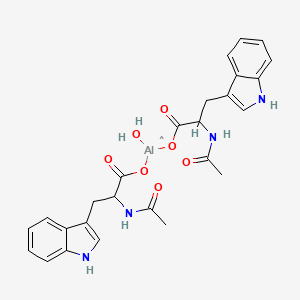
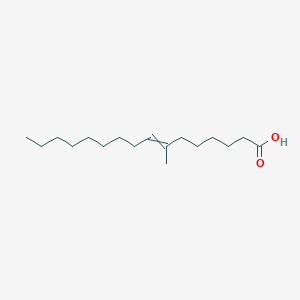
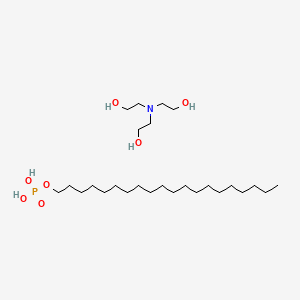

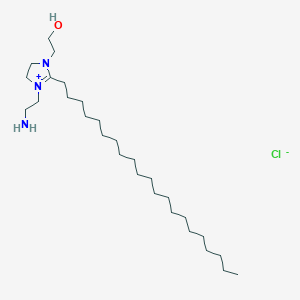
![N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline](/img/structure/B12691061.png)
